![molecular formula C22H25N7O3 B2878028 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1021256-97-2](/img/structure/B2878028.png)
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
“N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is related to a set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of related compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The specific synthesis process for “N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” are not detailed in the available resources .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” are not detailed in the available resources .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The pyrazolopyrimidine core is a common feature in many pharmaceuticals due to its similarity to adenine and guanine bases . Researchers utilize this core structure to create novel compounds with potential therapeutic effects.
Biomedical Research
The morpholino group attached to the pyrazolopyrimidine system can be instrumental in biomedical applications. This includes the development of new drugs with improved pharmacokinetic properties. The compound’s structure allows for the exploration of its interaction with biological targets, which can lead to the discovery of new medications .
Pharmacological Studies
Compounds with a pyrazolopyrimidine nucleus, like the one , are often studied for their pharmacological properties. They have been investigated for potential antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s, anti-inflammatory, and antioxidant applications .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death through apoptosis .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Safety and Hazards
Future Directions
The compound is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity and cytotoxic activities against certain cell lines , suggesting potential for further investigations and development in cancer treatment .
properties
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c30-19-12-16(14-28(19)17-4-2-1-3-5-17)22(31)23-6-7-29-21-18(13-26-29)20(24-15-25-21)27-8-10-32-11-9-27/h1-5,13,15-16H,6-12,14H2,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFUQIRPUZNAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
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